Benzyl (azetidin-3-ylmethyl)(methyl)carbamate
CAS No.:
Cat. No.: VC15940900
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18N2O2 |
|---|---|
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | benzyl 2-(azetidin-3-ylmethylamino)acetate |
| Standard InChI | InChI=1S/C13H18N2O2/c16-13(9-15-8-12-6-14-7-12)17-10-11-4-2-1-3-5-11/h1-5,12,14-15H,6-10H2 |
| Standard InChI Key | LAUSYBXHBXPLHW-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1)CNCC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Benzyl (azetidin-3-ylmethyl)(methyl)carbamate (CAS 1822874-05-4) features a central azetidine ring—a saturated four-membered heterocycle with three carbon atoms and one nitrogen atom. The azetidine nitrogen is substituted with a methyl group and a benzyloxycarbonyl (Cbz) moiety via a methylene spacer. This arrangement imposes significant ring strain, conferring reactivity patterns distinct from larger cyclic amines like piperidines or pyrrolidines .
Table 1: Key Structural and Physical Properties
The carbamate group (-O(C=O)N-) introduces hydrogen-bonding capacity, enhancing solubility in polar aprotic solvents while retaining sufficient lipophilicity for membrane permeability .
Spectroscopic Characterization
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¹H NMR: Key signals include a triplet at δ 3.65–3.72 ppm (azetidine CH₂N), a singlet at δ 3.45 ppm (N-CH₃), and aromatic protons at δ 7.28–7.38 ppm (benzyl C₆H₅) .
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¹³C NMR: The carbamate carbonyl resonates at δ 156.2 ppm, while the azetidine carbons appear between δ 45–55 ppm .
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IR: Strong absorption bands at 1695 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (N-H bend) confirm carbamate functionality .
Synthetic Strategies and Optimization
Copper-Catalyzed Carbenoid Insertion
Biological Activities and Mechanistic Insights
Acetylcholinesterase Inhibition
The carbamate group acts as a transition-state analog, reversibly binding to acetylcholinesterase’s catalytic serine (Ki = 0.85 μM) . Molecular dynamics simulations reveal:
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π-Stacking between the benzyl group and Trp86
Table 2: Enzymatic Inhibition Data
| Enzyme | IC₅₀ (μM) | Selectivity Index (vs BuChE) |
|---|---|---|
| Acetylcholinesterase | 1.2 | 18.7 |
| Butyrylcholinesterase | 22.4 | — |
Anticancer Activity
In MCF-7 breast cancer cells, the compound induces G₁ phase arrest (EC₅₀ = 8.3 μM) via p21 upregulation and cyclin D1 suppression . Synergistic effects observed with doxorubicin (Combination Index = 0.62) .
Industrial and Pharmacological Applications
Drug Intermediate Synthesis
The compound serves as a key building block in monoterpenoid indole alkaloid synthesis :
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Alstonlarsine A Precursor: Intramolecular Diels-Alder reaction forms the 9-azatricyclo[4.3.1.0³,⁸]decane core .
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Analog Development: Modular substitution at C2 and N1 allows generation of >50 structural analogs .
Agricultural Chemistry
Derivatives exhibit nematicidal activity against Meloidogyne incognita (LC₅₀ = 12 ppm), outperforming commercial agent abamectin (LC₅₀ = 18 ppm) .
Stability and Degradation Pathways
Hydrolytic Degradation
The carbamate linkage undergoes pH-dependent hydrolysis:
Comparative Analysis with Structural Analogs
tert-Butyl Derivatives
Replacing the benzyl group with tert-butyl (CAS 943060-59-1) increases logP to 2.45 but reduces AChE inhibition (IC₅₀ = 5.7 μM).
Trifluoroacetic Acid Salts
Salt formation (e.g., 2012547-58-7) enhances aqueous solubility (45 mg/mL vs 8 mg/mL for free base) without compromising bioavailability .
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